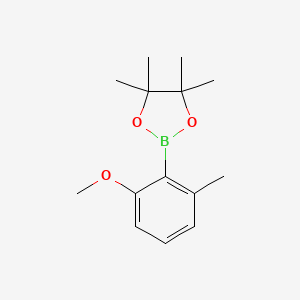

2-(2-Methoxy-6-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Description

2-(2-Methoxy-6-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boronate ester widely used as a key intermediate in Suzuki-Miyaura cross-coupling reactions. Its structure features a dioxaborolane core (a five-membered boron-containing heterocycle) with a 2-methoxy-6-methylphenyl substituent. This compound is synthesized via electrophilic borylation or halogenation of precursor arylboronates. For example, describes its synthesis by chlorinating 2-(3,5-dimethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane with N-chlorosuccinimide (NCS), yielding 92% of the dichloro-substituted product after purification . The compound’s structural confirmation is supported by NMR (δ 6.56 ppm for aromatic protons, δ 3.91 ppm for methoxy groups) and mass spectrometry ([M+H]+ = 334) .

Properties

IUPAC Name |

2-(2-methoxy-6-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21BO3/c1-10-8-7-9-11(16-6)12(10)15-17-13(2,3)14(4,5)18-15/h7-9H,1-6H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIFXMLBSRVXOGB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC=C2OC)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21BO3 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.13 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 2-(2-Methoxy-6-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 2-methoxy-6-methylphenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the boronic acid. The general reaction scheme is as follows:

2-Methoxy-6-methylphenylboronic acid+Pinacol→this compound+Water

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

2-(2-Methoxy-6-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form boronic acids or borate esters.

Reduction: Reduction reactions can convert the boron-containing ring into simpler boron compounds.

Substitution: The methoxy and methyl groups on the phenyl ring can undergo electrophilic or nucleophilic substitution reactions.

Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and halogenating agents for substitution. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-(2-Methoxy-6-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is widely used in scientific research due to its versatility. Some of its applications include:

Chemistry: It serves as a precursor in the synthesis of complex organic molecules, particularly in cross-coupling reactions such as Suzuki-Miyaura coupling.

Medicine: It is explored for its potential use in boron neutron capture therapy (BNCT), a type of cancer treatment.

Industry: The compound is used in the production of advanced materials, including polymers and electronic components.

Mechanism of Action

The mechanism of action of 2-(2-Methoxy-6-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves its ability to form stable complexes with various organic and inorganic molecules. The boron atom in the dioxaborolane ring can coordinate with electron-rich sites, facilitating various chemical transformations. This coordination ability makes the compound a valuable catalyst and reagent in organic synthesis.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structural analogs of 2-(2-Methoxy-6-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, highlighting differences in substituents, synthesis, and reactivity:

Structural and Electronic Effects

- Substituent Position : Ortho-substituents (e.g., 2-OCH₃ in the target compound) increase steric hindrance, slowing transmetalation in Suzuki reactions compared to para-substituted analogs (e.g., 4-OCH₃ in ) .

- Electron-Withdrawing Groups : Chlorine substituents (e.g., 5-Cl in ) enhance electrophilicity of the boron center, accelerating coupling but reducing stability under basic conditions .

- Hydroxyl Groups : The 3-methoxy-4-hydroxy derivative () exhibits pH-dependent solubility, enabling selective deprotection in multistep syntheses .

Q & A

Basic: What are the recommended methods for synthesizing and characterizing 2-(2-Methoxy-6-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane?

Answer:

- Synthesis : The compound is typically synthesized via nucleophilic substitution or Suzuki-Miyaura coupling, leveraging its boronic ester functionality. For example, aryl halides can react with pinacol borane under palladium catalysis .

- Characterization :

- NMR Spectroscopy : Confirm the methoxy (δ 3.2–3.8 ppm) and methyl groups (δ 1.0–1.3 ppm) via H and C NMR. The boron environment can be analyzed using B NMR (δ ~30 ppm for dioxaborolanes) .

- X-ray Crystallography : Resolve the planar geometry of the dioxaborolane ring and aryl substituent arrangement (e.g., bond angles ~120° for sp carbons) .

- Mass Spectrometry : Validate molecular weight via ESI-MS or MALDI-TOF (e.g., [M+H] peak at m/z ~290) .

Advanced: How can Suzuki-Miyaura cross-coupling conditions be optimized for this boronic ester?

Answer:

Key parameters include:

- Catalyst System : Pd(PPh) or PdCl(dppf) in THF or dioxane, with bases like KCO (60–80°C, 12–24 hrs) .

- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance solubility but may increase side reactions.

- Substrate Compatibility : Electron-deficient aryl halides react faster; steric hindrance from the 2-methoxy-6-methyl group may require higher temperatures .

- Monitoring : Use TLC (UV-active boronate intermediates) or GC-MS to track conversion.

Basic: Which spectroscopic techniques are critical for structural validation?

Answer:

- H NMR : Identify aromatic protons (δ 6.5–7.5 ppm) and methyl/methoxy groups.

- B NMR : A singlet near δ 30 ppm confirms the boronic ester .

- X-ray Diffraction : Resolves bond lengths (e.g., B–O ~1.36 Å) and confirms steric effects from methyl groups .

- IR Spectroscopy : B–O stretching (~1350 cm) and aromatic C–H bending (~800 cm) .

Advanced: How do substituents on the aryl ring influence reactivity in cross-coupling?

Answer:

- Electron-Donating Groups (e.g., Methoxy) : Increase electron density on the aryl ring, slowing oxidative addition but stabilizing intermediates .

- Steric Effects : The 6-methyl group may hinder transmetallation, requiring bulkier ligands (e.g., SPhos) to improve yields .

- Comparative Studies : Fluorinated analogs (e.g., 2,6-difluorophenyl derivatives) show faster coupling due to enhanced electrophilicity .

Basic: What handling and storage protocols are recommended for this compound?

Answer:

- Storage : Under argon at –20°C to prevent hydrolysis. Use sealed, moisture-resistant containers .

- Safety : Wear nitrile gloves, goggles, and lab coats. Avoid inhalation; use fume hoods during weighing .

- Stability : Monitor for color changes (yellowing indicates decomposition) and reprecipitate from dry THF if needed .

Advanced: What mechanistic insights exist for its role in Ir-catalyzed photoredox reactions?

Answer:

- Photoredox Pathways : The boronic ester acts as a radical acceptor under blue LED irradiation. Ir(ppy) catalysts generate aryl radicals via single-electron transfer (SET), which couple with the boronate .

- Kinetic Studies : Radical trapping experiments (e.g., TEMPO) confirm non-chain mechanisms.

- Solvent Optimization : Acetonitrile enhances radical stability compared to THF .

Advanced: How can computational modeling predict reactivity trends?

Answer:

- DFT Calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites.

- Transition State Modeling : Simulate oxidative addition steps to compare activation energies for substituted aryl halides .

- Solvent Models : COSMO-RS simulations assess solvent effects on boronate solubility and reaction rates .

Advanced: How to resolve contradictory data in cross-coupling yields?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.